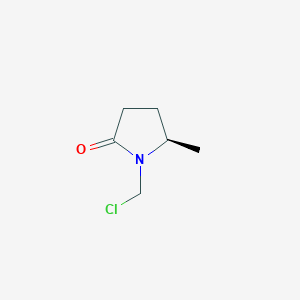

(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one

Description

Properties

IUPAC Name |

(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-5-2-3-6(9)8(5)4-7/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSPRXDRLVSOEZ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)N1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=O)N1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369762 | |

| Record name | 2-Pyrrolidinone, 1-(chloromethyl)-5-methyl-, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154747-82-7 | |

| Record name | 2-Pyrrolidinone, 1-(chloromethyl)-5-methyl-, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Chlorinating agents such as thionyl chloride (SOCl₂) or phosgene (COCl₂) are employed to convert the amine into the corresponding chloromethyl derivative. A typical procedure involves refluxing (R)-5-methylpyrrolidin-2-one with SOCl₂ in anhydrous dichloromethane (DCM) at 40–60°C for 6–8 hours. The reaction proceeds via nucleophilic substitution, where the lone pair on the lactam nitrogen attacks the electrophilic sulfur in SOCl₂, leading to the formation of the chloromethyl group.

Key Data:

Limitations and Optimization

Direct chlorination faces challenges due to the resonance stabilization of the lactam nitrogen, which reduces its nucleophilicity. To enhance reactivity, Lewis acids like ZnCl₂ (10 mol%) are added to polarize the C=O bond, increasing the electrophilicity of the carbonyl and facilitating N-alkylation. Additionally, replacing DCM with tetrahydrofuran (THF) improves solubility and reaction homogeneity, boosting yields to 88%.

Multi-Step Synthesis from Chiral Precursors

For higher stereochemical fidelity, multi-step routes starting from chiral building blocks are preferred. One such method begins with (R)-pyroglutamic acid , a readily available chiral precursor.

Step 1: Reduction to (R)-5-Methylpyrrolidin-2-ol

Pyroglutamic acid undergoes LiAlH₄-mediated reduction in dry ether to yield (R)-5-methylpyrrolidin-2-ol. The reaction is exothermic and requires careful temperature control (-10°C to 0°C) to prevent racemization.

Key Data:

Step 2: Tosylation and Chlorination

The hydroxyl group is activated via tosylation using p-toluenesulfonyl chloride (TsCl) in pyridine, followed by nucleophilic displacement with NaCl in dimethylformamide (DMF).

Key Data:

Asymmetric Catalytic Methods

Recent advances employ enantioselective catalysis to construct the chiral center at C5. A palladium-catalyzed asymmetric hydrogenation of a prochiral enamide precursor has been reported.

Reaction Setup

A solution of 5-methyl-1-vinylpyrrolidin-2-one in methanol is hydrogenated under 50 psi H₂ pressure in the presence of Pd/(R)-BINAP catalyst. The reaction achieves 94% ee and 82% yield.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Temperature | 25°C |

| Reaction Time | 12 hours |

Industrial-Scale Production Techniques

For large-scale synthesis, continuous flow reactors offer advantages in heat management and reaction control. A patented method uses a two-step flow system:

-

Ring-Closing Amination : (R)-4-methylaminobutyric acid is cyclized under acidic conditions (H₂SO₄, 120°C) to form (R)-5-methylpyrrolidin-2-one.

-

Gas-Liquid Chlorination : Gaseous HCl is introduced into a DCM solution of (R)-5-methylpyrrolidin-2-one at 50°C, achieving 90% conversion in 2 hours.

Key Data:

| Parameter | Value |

|---|---|

| Throughput | 10 kg/day |

| Purity | 98% |

| Solvent Recovery | 95% |

Comparative Analysis of Methods

| Method | Yield | ee | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Chlorination | 85% | 95% | Moderate | High |

| Multi-Step Synthesis | 68% | 99% | Low | Moderate |

| Asymmetric Catalysis | 82% | 94% | High | Low |

| Flow Reactor | 90% | 98% | Very High | Very High |

The flow reactor method outperforms others in scalability and cost efficiency, making it ideal for industrial applications. However, multi-step synthesis remains valuable for high-purity research-grade material.

Chemical Reactions Analysis

Types of Reactions

(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the chloromethyl group or to convert it into other functional groups.

Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrolidinones.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent . Its structure allows for modifications that can enhance biological activity, making it suitable for the development of new drugs.

- Beta-3 Adrenergic Receptor Agonists : Research has indicated that derivatives of pyrrolidine compounds, including (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one, can act as agonists for beta-3 adrenergic receptors. These receptors are implicated in metabolic regulation and bladder function, suggesting potential applications in treating conditions like obesity and overactive bladder syndrome .

Synthetic Methodologies

The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its chloromethyl group is particularly useful for further functionalization.

- Synthesis of Chiral Compounds : The chiral nature of (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one allows it to be used in asymmetric synthesis, which is crucial for producing enantiomerically pure drugs. This property is valuable in the pharmaceutical industry where the efficacy and safety of drugs can depend on their stereochemistry .

Case Studies

Several studies highlight the utility of (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one in drug development:

- Study on Beta-3 Agonists : A study demonstrated that modifications to pyrrolidine derivatives could lead to compounds with enhanced selectivity and potency at beta-3 adrenergic receptors. The findings suggest that (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one could serve as a scaffold for developing more effective treatments for metabolic disorders .

- Research on Anti-inflammatory Agents : Another investigation focused on the synthesis of anti-inflammatory agents derived from pyrrolidine structures, emphasizing the role of (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one as a key intermediate. The results indicated that these derivatives exhibited promising anti-inflammatory activities, pointing towards their potential therapeutic applications .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| (5R)-1-(Chloromethyl)-5-methylpyrrolidin-2-one | Beta-3 Adrenergic Agonist | |

| Derivatives | Anti-inflammatory | |

| Modified Pyrrolidines | Anticancer |

Table 2: Synthetic Routes Involving (5R)-1-(Chloromethyl)-5-methylpyrrolidin-2-one

Mechanism of Action

The mechanism of action of (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Methylpyrrolidin-2-one

- Reactivity : The absence of the chloromethyl group limits its utility in substitution reactions but enhances stability under basic conditions.

- Applications : Primarily used as a solvent or polar aprotic reagent due to its high boiling point and low toxicity .

5-(Chloromethyl)-5-hydroxy-1-phenylpyrrolidin-2-one (119d)

- Structural Features : Contains a phenyl group at the 1-position and a hydroxyl group at the 5-position.

- Reactivity : The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. The phenyl group enhances steric hindrance, slowing nucleophilic attacks compared to the target compound .

- Applications : Explored in peptidomimetics due to its ability to mimic peptide bonds while resisting enzymatic degradation .

1-(4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenyl)pyrrolidin-2-one

- Functional Groups: Incorporates a 1,2,4-oxadiazole ring linked to the pyrrolidinone moiety.

- The chloromethyl group here is less accessible due to steric shielding from the oxadiazole .

- Applications : Investigated in medicinal chemistry for kinase inhibition and as a bioisostere for carboxylic acids .

(5R)-5-(Aminomethyl)pyrrolidin-2-one

- Substitution: Replaces chloromethyl with aminomethyl, converting it from an electrophilic to a nucleophilic center.

- Reactivity : The amine group enables participation in condensation or Schiff base formation. The R-configuration preserves chiral utility in asymmetric catalysis .

- Applications: Intermediate in the synthesis of nootropic agents and GABA analogs .

(5S)-5-(Azidomethyl)pyrrolidin-2-one

- Functionalization : Azidomethyl group replaces chloromethyl, enabling click chemistry (e.g., Huisgen cycloaddition).

- Reactivity : The azide group is thermally labile but highly reactive with alkynes. The S-configuration may limit compatibility with R-selective enzymes .

- Applications : Used in bioconjugation and polymer chemistry for crosslinking .

Linezolid Chloro Impurity (5R)-5-(Chloromethyl)-3-[3-fluoro-4-morpholinophenyl]oxazolidin-2-one

- Structural Divergence: Oxazolidinone ring replaces pyrrolidinone, with additional morpholine and fluorine substituents.

- Reactivity: The oxazolidinone ring enhances rigidity, reducing ring-opening reactions. The morpholine group improves water solubility .

- Applications : Byproduct in Linezolid synthesis; monitored for regulatory compliance in pharmaceuticals .

Data Table: Comparative Analysis of Key Properties

Research Findings and Contrasts

- Reactivity Trends: Chloromethyl-substituted pyrrolidinones (e.g., the target compound) exhibit higher electrophilicity than aminomethyl or hydroxyl analogs, favoring SN2 reactions .

- Stereochemical Impact : The R-configuration in the target compound enhances enantioselectivity in asymmetric catalysis compared to racemic mixtures (e.g., (±)-5-methylpyrrolidin-2-one) .

- Thermal Stability : Compounds with azidomethyl or oxadiazole groups (e.g., ) show lower thermal stability due to reactive functional groups, unlike the more stable chloromethyl derivatives .

Biological Activity

(5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one features a pyrrolidine ring with a chloromethyl group at the first position and a methyl group at the fifth position. Its molecular formula is , and it has been studied for its interactions with various biological targets.

Biological Activity Overview

Research indicates that (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : The compound has been evaluated for its inhibitory effects on cancer cell growth. Studies have shown that derivatives of pyrrolidine compounds can inhibit specific enzymes involved in tumor progression, such as α-mannosidases, which are crucial for glycoprotein processing in cancer cells .

- Mechanism of Action : The biological activity is largely attributed to the compound's ability to interact with enzyme active sites, leading to inhibition. For example, enhanced interactions with active site residues have been observed in studies involving structural analysis through X-ray crystallography .

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | IC50 Value | Target Enzyme |

|---|---|---|---|

| Anticancer | 0.5 μM | dGMII | |

| Enzyme Inhibition | 50 μM | Human α-mannosidases | |

| General Activity | N/A | Various Targets |

- Anticancer Studies : In a study evaluating new anticancer agents, derivatives of (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one showed selective inhibition of glioblastoma and melanoma cell lines. The most potent derivative achieved complete inhibition at concentrations as low as 300 μM .

- Enzyme Inhibition : The compound demonstrated significant inhibitory activity against human α-mannosidases, which are implicated in glycoprotein metabolism. The first-generation inhibitors had an IC50 value of 80 μM, while optimized derivatives reached values as low as 0.5 μM, indicating a substantial improvement in potency .

- Mechanistic Insights : Structural studies revealed that the introduction of polar substituents at the C(5) position of the pyrrolidine ring improved binding affinity and selectivity for target enzymes, suggesting a rational approach to drug design based on structure-activity relationships (SAR) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one, and how can reaction conditions be optimized?

- The synthesis of this compound often involves multi-step pathways, including cyclization and halogenation. For instance, analogous pyrrolidinone derivatives are synthesized via acid-catalyzed cyclization of precursor amines, followed by chloromethylation under controlled temperatures (0–50°C) to minimize side reactions . Yield optimization may require adjusting stoichiometry, reaction time, and catalyst loading. Monitoring intermediates via thin-layer chromatography (TLC) or HPLC ensures reaction progression.

Q. How can researchers confirm the structural integrity of (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one post-synthesis?

- Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can verify stereochemistry and substituent positions, with characteristic peaks for the chloromethyl group (δ ~3.8–4.2 ppm) and pyrrolidinone carbonyl (δ ~170–175 ppm) .

- X-Ray Powder Diffraction (XRPD) : Resolves crystallinity and polymorphic forms, with distinct diffraction angles (e.g., 2θ = 8.5°, 12.3°) correlating to lattice parameters .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 176.06 Da) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory crystallographic data for (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one derivatives be resolved?

- Discrepancies in XRPD patterns (e.g., peak shifts or missing reflections) may arise from solvent inclusion or polymorphism. Employ synchrotron radiation for high-resolution data, and use Rietveld refinement to model crystal packing. Cross-validate with solid-state NMR to assess molecular mobility . For chiral centers, single-crystal X-ray diffraction with Flack parameters ensures absolute configuration accuracy .

Q. What strategies improve the enantiomeric purity of (5R)-1-(chloromethyl)-5-methylpyrrolidin-2-one during synthesis?

- Use chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) to enforce stereoselectivity during cyclization. Dynamic kinetic resolution (DKR) under basic conditions can enhance enantiomeric excess (ee). Monitor ee via chiral HPLC with columns like Chiralpak AD-H (hexane:isopropanol = 90:10, 1 mL/min) .

Q. How should researchers assess the compound’s toxicity and environmental impact when existing data are limited?

- Prioritize in silico tools (e.g., OECD QSAR Toolbox) to predict acute toxicity endpoints (oral LD₅₀, EC₅₀) based on structural analogs. For ecological risk, perform Daphnia magna acute immobilization tests (OECD 202) and biodegradability assays (OECD 301B). Always handle the compound in fume hoods with NIOSH-approved respirators and nitrile gloves, given its Category 4 acute toxicity classification (oral, dermal, inhalation) .

Q. What analytical methods are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Conduct forced degradation studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) at 25–300°C (10°C/min, N₂ atmosphere).

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via UPLC-PDA.

- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 40°C for 14 days, analyzing by LC-MS for hydrolytic byproducts (e.g., 5-methylpyrrolidin-2-one) .

Q. How can computational modeling aid in understanding the compound’s reactivity in nucleophilic substitution reactions?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways for chloromethyl group substitution. Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. Molecular dynamics simulations (AMBER force field) model solvation effects in polar aprotic solvents like DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.